(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride
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Overview
Description
®-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the desired amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound, with similar but distinct biological activity.
1-(4-Fluorophenyl)propan-1-amine hydrochloride: Lacks the methyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)propan-1-amine hydrochloride: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness
®-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1213560-34-9 |
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Molecular Formula |
C10H15ClFN |
Molecular Weight |
203.68 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)9-5-4-8(11)6-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
KQJKNPFYXVDWSF-HNCPQSOCSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)F)C)N.Cl |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)C)N.Cl |
Origin of Product |
United States |
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